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Compound of Interest

Compound Name: Pentacarbonylchlororhenium

CAS No.: 14099-01-5

Cat. No.: B089072 Get Quote

Executive Summary & Structural Context
Pentacarbonylchlororhenium(I) (

) serves as a fundamental reference standard in organometallic spectroscopy and a critical
precursor for rhenium tricarbonyl photoprobes (

) used in drug development and bio-imaging.

This guide details the vibrational signature of

, focusing on the discrimination of axial vs. equatorial carbonyl ligands via Infrared (IR) and
Raman spectroscopy. Mastery of these spectral features is essential for validating precursor
purity and monitoring ligand substitution reactions in real-time.

Structural Parameters[1][2][3][4][5][6][7]
Geometry: Distorted Octahedral

Point Group:

Key Axis: The

axis defines the

-direction (
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axis).

Ligand Environment:

One Axial Carbonyl (

) trans to Chlorine.

Four Equatorial Carbonyls (

) cis to Chlorine.

Theoretical Framework: Group Theory Analysis
To interpret the spectrum, we must determine which vibrational modes are active.[1] The five

carbonyl ligands couple to produce distinct vibrational modes.

Symmetry Analysis ( )
The irreducible representation for the CO stretching modes (

) in

symmetry is:

Selection Rules
Infrared (IR) Active: Modes with dipole moment changes (

,

,

).[2]

: Active (Polarized along

).

: Active (Polarized in

plane).
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Total IR Bands: 3 expected.[3][4][5]

Raman Active: Modes with polarizability changes.[2]

: All modes are Raman active.[3]

Total Raman Bands: 4 expected.[6]

Visualization of Vibrational Logic
The following diagram illustrates the symmetry descent and mode activity.
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Figure 1: Group theory selection rules for Re(CO)₅Cl carbonyl stretching modes.

Spectral Assignment & Data
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The presence of the Chlorine atom (a

-donor) breaks the

symmetry of the parent

or

, resulting in distinct splitting.

The Carbonyl Region (1900–2200 cm⁻¹)
This is the diagnostic window for complex verification.
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Mode
Symmetry

Activity
Approx.[3][1]
[6][7][8] Freq
(cm⁻¹)

Description
Assignment
Logic

IR (w) / Raman

(s)
2155

Symmetric

stretch of 4

Highest energy

due to in-phase

coupling; weak in

IR due to

opposing

dipoles.

Raman Only 2085
Asymmetric

stretch of

IR forbidden

(dipoles cancel

perfectly). Visible

in Raman.[9][10]

IR (vs) / Raman 2046
Asymmetric

stretch of

Very strong IR

intensity; dipoles

add

constructively in

plane.

IR (s) / Raman 1983
Axial

stretch

Lowest energy.

The Cl ligand (

-donor)

enhances

backbonding to

the trans axial

CO, weakening

the C-O bond.

Note: Frequencies are solvent-dependent. Values typically shift to higher wavenumbers in non-

polar solvents (e.g., hexane) compared to CH₂Cl₂.

The Low-Frequency Region (< 600 cm⁻¹)
Often ignored but critical for confirming the Metal-Halide bond.
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Re-Cl Stretch (

): ~290–300 cm⁻¹. Distinctive sharp band in Raman; useful for distinguishing Cl vs. Br/I
analogs (mass effect shifts this band).

Re-C Stretch: ~400–500 cm⁻¹.

Experimental Protocol
Method A: Solid-State Analysis (ATR-FTIR)
Best for rapid purity checks of incoming raw material.

Preparation: No sample prep required for ATR. Ensure crystal contact is uniform.

Parameters:

Resolution: 2 cm⁻¹ (essential to resolve the sharp CO bands).

Scans: 16–32.

Range: 4000–400 cm⁻¹.

QC Criteria: Absence of broad OH bands (moisture) and absence of bands at ~2010 cm⁻¹

(indicative of

impurity).

Method B: Solution-Phase Monitoring
Used for reaction monitoring (e.g., ligand substitution).

Solvent Choice:

or THF. Avoid alcohols if solvolysis is a risk.

Cell: CaF₂ or NaCl liquid transmission cell (0.1 mm pathlength).

Concentration: ~5–10 mM.
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Protocol:

Record background of pure solvent.

Inject sample.[7]

Monitor the disappearance of the 2046 cm⁻¹ (

) band and the appearance of new bands (typically ~2020/1900 cm⁻¹ for tricarbonyl
products).

Application Case Study: Photochemical Ligand
Substitution
In drug development,

is often converted to fac-

(where

is a diimine like bipyridine) for use as a luminescent probe. This reaction involves the loss of
two CO ligands.

Reaction:

Monitoring Workflow
The symmetry changes from

(Pentacarbonyl) to

(Tricarbonyl), drastically altering the IR spectrum.
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Figure 2: Experimental workflow for monitoring the conversion of Re(CO)₅Cl to Re(CO)₃

derivatives.

Interpretation of Spectral Shift[15]
Disappearance: The high-frequency bands (

cm⁻¹) vanish as the electron-withdrawing CO ligands are removed.

Appearance: The remaining three CO ligands in the fac arrangement exhibit a characteristic

pattern:

(Totally symmetric): ~2020 cm⁻¹

(Asymmetric): ~1920 cm⁻¹

(Symmetric): ~1900 cm⁻¹

Why? Replacing CO (strong

-acceptor) with a diimine (weaker

-acceptor) increases electron density on Re, increasing backbonding to the remaining COs,
thereby lowering their stretching frequencies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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